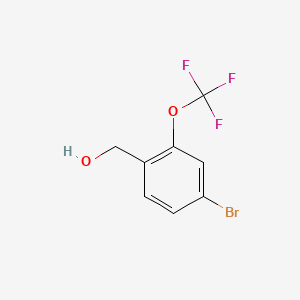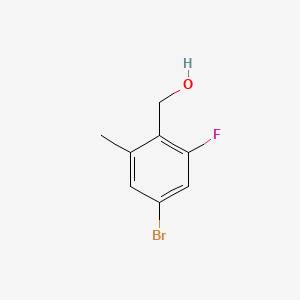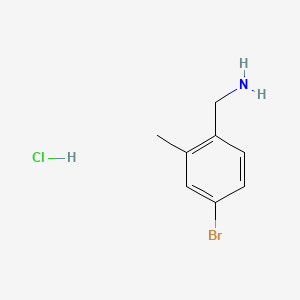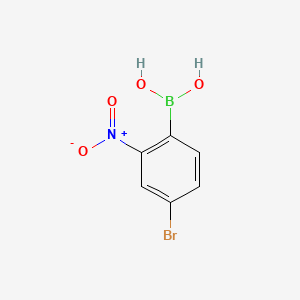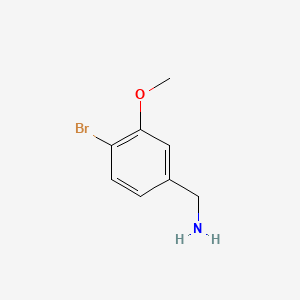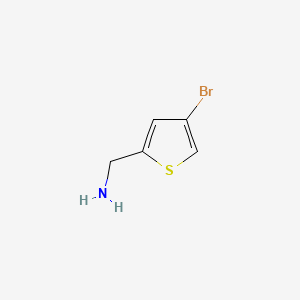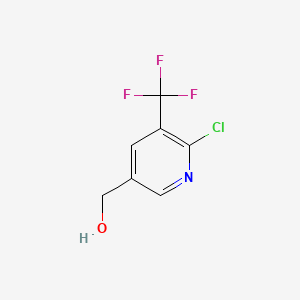
(6-クロロ-5-(トリフルオロメチル)ピリジン-3-イル)メタノール
説明
(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C7H5ClF3NO. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a pyridinyl methanol moiety.
科学的研究の応用
Chemistry: In chemistry, (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .
Biology: In biological research, this compound is studied for its potential biological activities. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of compounds, making it a candidate for drug development .
Medicine: In medicine, derivatives of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol are explored for their potential therapeutic effects. The compound’s structural features may contribute to its activity against certain diseases, although specific applications are still under investigation .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with specialized properties. Its stability and reactivity make it suitable for various industrial applications .
作用機序
Target of Action
It is known that many trifluoromethyl group-containing compounds have been approved by the fda for various therapeutic uses .
Biochemical Pathways
Based on the mode of action, it can be inferred that it may interfere with the normal functioning of the cytoskeleton in oomycetes or inhibit mitochondrial electron transport .
Pharmacokinetics
It is known that the compound has a molecular weight of 21157 , which could influence its bioavailability.
Result of Action
Based on the mode of action, it can be inferred that it may disrupt the normal functioning of the cytoskeleton in oomycetes or inhibit mitochondrial electron transport , leading to potential therapeutic effects.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could impact its stability.
生化学分析
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is unclear whether this compound interacts with any enzymes or cofactors, or whether it has any effects on metabolic flux or metabolite levels .
Subcellular Localization
It is unclear whether this compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with formaldehyde under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the methanol derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are commonly employed in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions: (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)aldehyde or (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)carboxylic acid.
Reduction: Formation of (6-Hydroxy-5-(trifluoromethyl)pyridin-3-yl)methanol.
Substitution: Formation of various substituted pyridinyl derivatives depending on the nucleophile used.
類似化合物との比較
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol: Similar in structure but with the chloro and trifluoromethyl groups in different positions.
(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol: Another isomer with the methanol group at a different position.
Uniqueness: (6-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups on the pyridine ring enhances its potential for diverse applications compared to its isomers .
特性
IUPAC Name |
[6-chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-5(7(9,10)11)1-4(3-13)2-12-6/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHKAUGXYSEKCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10705337 | |
| Record name | [6-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113049-91-4 | |
| Record name | 6-Chloro-5-(trifluoromethyl)-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113049-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-Chloro-5-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10705337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



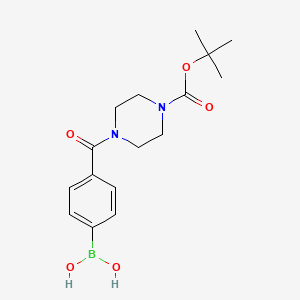
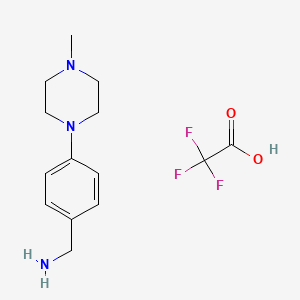
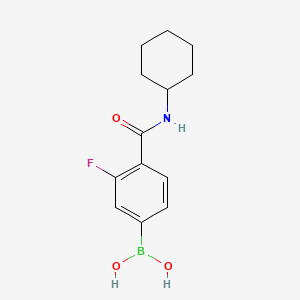
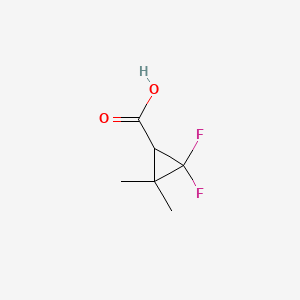
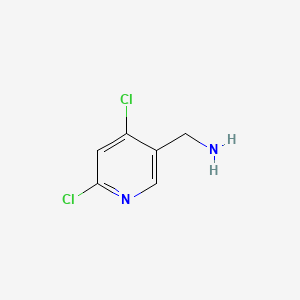
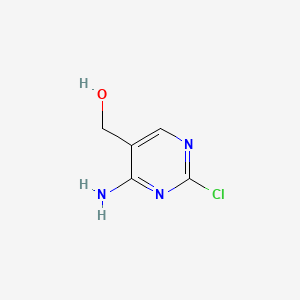
![(4aR,7aS)-tert-Butyl tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrole-6(3H)-carboxylate](/img/structure/B591709.png)
